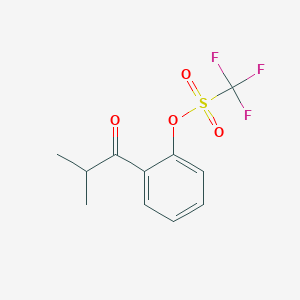

Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester

Description

Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester (hereafter referred to as the target compound) is a trifluoromethanesulfonate (triflate) ester. Its structure consists of a phenyl ring substituted at the 2-position with a 2-methyl-1-oxopropyl group (a branched ketone moiety) and a trifluoromethanesulfonyloxy (-OSO₂CF₃) group. Triflates are highly reactive intermediates in organic synthesis due to their excellent leaving-group properties, making them valuable in cross-coupling reactions and nucleophilic substitutions .

Properties

CAS No. |

646522-83-0 |

|---|---|

Molecular Formula |

C11H11F3O4S |

Molecular Weight |

296.26 g/mol |

IUPAC Name |

[2-(2-methylpropanoyl)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C11H11F3O4S/c1-7(2)10(15)8-5-3-4-6-9(8)18-19(16,17)11(12,13)14/h3-7H,1-2H3 |

InChI Key |

YDTPRASXRYAPQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester typically involves the esterification of trifluoromethanesulfonic acid with the corresponding alcohol. The reaction conditions often require the presence of a strong acid catalyst and an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other functionalized compounds.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid, which can then participate in further chemical reactions. The trifluoromethanesulfonic acid moiety is a strong acid and can act as a catalyst in various reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Key Features:

- Molecular Formula : Estimated as C₁₁H₁₁F₃O₄S (based on structural analogs).

- Reactivity : The ketone substituent (electron-withdrawing) likely enhances the electrophilicity of the triflate group compared to simpler aryl triflates.

- Applications: Potential use in pharmaceuticals, agrochemicals, and materials science as a reactive intermediate.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related aryl triflates with differing substituents on the phenyl ring. Key examples include:

Physicochemical Properties

- Boiling Point: Phenyl triflate: Not explicitly reported, but simpler triflates (e.g., methyl triflate) boil at ~100–120°C. Target compound: Estimated to exceed 300°C due to higher molecular weight and polar ketone group .

- Density :

- Solubility : Likely low in water (common for triflates) but soluble in polar aprotic solvents (e.g., DMF, DMSO).

Reactivity and Stability

- Electrophilicity :

- The ketone group in the target compound withdraws electron density via inductive effects, increasing the triflate’s susceptibility to nucleophilic attack compared to phenyl or tolyl triflates .

- Compared to 4-hydroxyphenyl triflate, the target compound lacks hydrogen-bonding capacity but has greater steric bulk.

- Stability :

Research Findings and Data

Comparative Reactivity in Nucleophilic Substitution

Aryl triflates with electron-withdrawing groups (EWGs) exhibit faster reaction rates in palladium-catalyzed couplings. For example:

Thermal Stability Analysis

Thermogravimetric analysis (TGA) of analogous triflates shows decomposition temperatures:

- Phenyl triflate: ~200°C.

- 2-Methylphenyl triflate: ~220°C.

- Target compound : Predicted ~250°C due to increased molecular stability from the branched substituent .

Q & A

Q. What are the established synthetic routes for this trifluoromethanesulfonate ester?

The compound is synthesized via esterification between 2-(2-methyl-1-oxopropyl)phenol and trifluoromethanesulfonic anhydride (TFSA) under mild acidic or anhydrous conditions. A common method involves:

- Dissolving the phenol derivative in dichloromethane (DCM) or tetrahydrofuran (THF).

- Adding TFSA dropwise at 0–5°C in the presence of a base (e.g., pyridine or triethylamine) to neutralize liberated acid.

- Purification via column chromatography or recrystallization yields the product .

Note: Steric hindrance from the 2-methyl-1-oxopropyl group may require extended reaction times or elevated temperatures.

Q. How can researchers characterize this compound using spectroscopic and analytical methods?

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 340–350 (exact mass depends on substituents) with fragmentation patterns indicating loss of the triflate group (SO₂CF₃).

- Infrared (IR) Spectroscopy : Strong absorption bands at 1350–1450 cm⁻¹ (S=O stretching) and 1700–1750 cm⁻¹ (C=O from the oxopropyl group) .

Advanced Research Questions

Q. What mechanistic role does the trifluoromethanesulfonate group play in nucleophilic substitution reactions?

The triflate group (OSO₂CF₃) is a superior leaving group due to:

- High electronegativity of fluorine, stabilizing the transition state via inductive effects.

- Weak basicity of the triflate anion, minimizing competing elimination pathways.

In Suzuki-Miyaura cross-coupling, for example, palladium catalysts facilitate oxidative addition at the triflate-bearing carbon, enabling aryl-aryl bond formation .

Q. How do steric and electronic effects of the 2-(2-methyl-1-oxopropyl) substituent influence reactivity?

- Steric Effects : The bulky 2-methyl-1-oxopropyl group at the ortho position hinders access to the reaction site, reducing reaction rates in sterically demanding transformations (e.g., Buchwald-Hartwig amination).

- Electronic Effects : The electron-withdrawing oxopropyl group increases the electrophilicity of the adjacent triflate, enhancing its susceptibility to nucleophilic attack. Comparative studies with para-substituted analogs show faster kinetics in SNAr reactions .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Moisture-sensitive triflates degrade to phenolic byproducts in humid environments.

- Solvent Compatibility : Stable in anhydrous DCM, THF, and DMF. Avoid protic solvents (e.g., water, methanol) to prevent solvolysis .

How is this compound utilized in multi-step synthetic pathways for bioactive molecules?

The triflate serves as a key intermediate in:

- Natural Product Synthesis : As a leaving group for introducing aryl moieties in polycyclic systems (e.g., lignans or flavonoids).

- Pharmaceutical Scaffolds : In Pd-catalyzed cross-coupling to install functionalized aryl groups into drug candidates (e.g., kinase inhibitors) .

Methodological Note : Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and base (e.g., Cs₂CO₃) to mitigate steric challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.